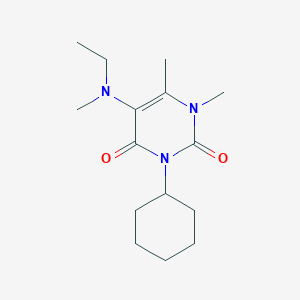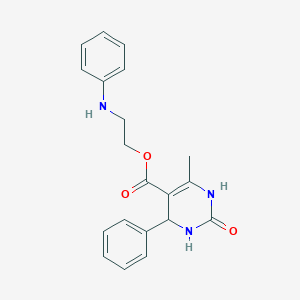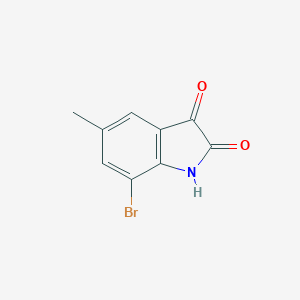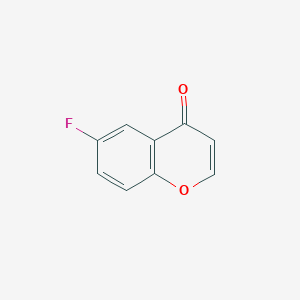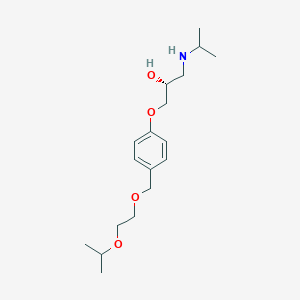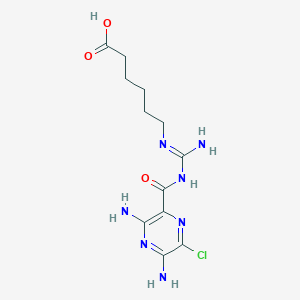
Amiloride caproate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Amiloride caproate is a synthetic compound that belongs to the class of potassium-sparing diuretics. It is a derivative of amiloride, which is a well-known diuretic medication used to treat hypertension and congestive heart failure. Amiloride caproate has been studied for its potential use in various research applications, including the treatment of cancer, neurological disorders, and kidney diseases.
Mecanismo De Acción
Amiloride caproate works by inhibiting the activity of the epithelial sodium channel (ENaC) in the kidneys. This results in a decrease in sodium reabsorption and an increase in potassium excretion. It also inhibits the activity of acid-sensing ion channels (ASICs) in the brain, which are involved in pain perception and neuronal signaling.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of amiloride caproate include a decrease in sodium reabsorption and an increase in potassium excretion in the kidneys. It also inhibits the activity of ASICs in the brain, which can result in a decrease in pain perception and neuronal signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using amiloride caproate in lab experiments is its ability to inhibit the activity of ENaC and ASICs. This can be useful in studying the role of these channels in various physiological and pathological processes. One limitation of using amiloride caproate in lab experiments is its potential toxicity and side effects. Careful dosing and monitoring are required to ensure the safety of the subjects.
Direcciones Futuras
There are several future directions for the study of amiloride caproate. One direction is the development of more potent and selective inhibitors of ENaC and ASICs. Another direction is the study of the role of these channels in various diseases and disorders, such as hypertension, cystic fibrosis, and pain. Additionally, the potential use of amiloride caproate as a therapeutic agent for these diseases and disorders should be further investigated.
Conclusion:
Amiloride caproate is a synthetic compound that has been studied for its potential use in various research applications. It works by inhibiting the activity of ENaC and ASICs, which can have various biochemical and physiological effects. Although there are some limitations to its use in lab experiments, the potential future directions for the study of amiloride caproate are promising. Further research is needed to fully understand its potential as a therapeutic agent for various diseases and disorders.
Métodos De Síntesis
Amiloride caproate is synthesized by reacting amiloride hydrochloride with caproic acid in the presence of a base. The reaction results in the formation of amiloride caproate, which is then purified by recrystallization. The chemical formula of amiloride caproate is C17H26ClN7O2.
Aplicaciones Científicas De Investigación
Amiloride caproate has been studied for its potential use in various research applications. It has been shown to have anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential use in the treatment of kidney diseases such as polycystic kidney disease.
Propiedades
Número CAS |
101330-34-1 |
|---|---|
Nombre del producto |
Amiloride caproate |
Fórmula molecular |
C12H18ClN7O3 |
Peso molecular |
343.77 g/mol |
Nombre IUPAC |
6-[[amino-[(3,5-diamino-6-chloropyrazine-2-carbonyl)amino]methylidene]amino]hexanoic acid |
InChI |
InChI=1S/C12H18ClN7O3/c13-8-10(15)19-9(14)7(18-8)11(23)20-12(16)17-5-3-1-2-4-6(21)22/h1-5H2,(H,21,22)(H4,14,15,19)(H3,16,17,20,23) |
Clave InChI |
TTZQUGOPFTUCAQ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
SMILES canónico |
C(CCC(=O)O)CCN=C(N)NC(=O)C1=C(N=C(C(=N1)Cl)N)N |
Otros números CAS |
101330-34-1 |
Sinónimos |
amiloride caproate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



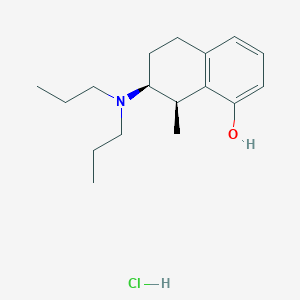
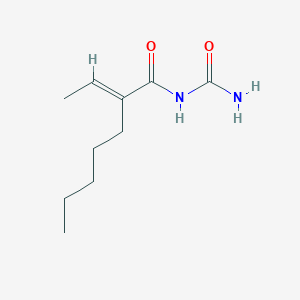
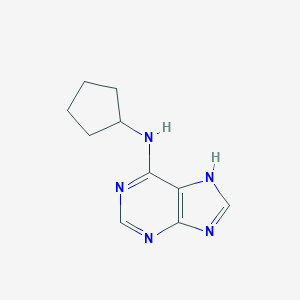
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
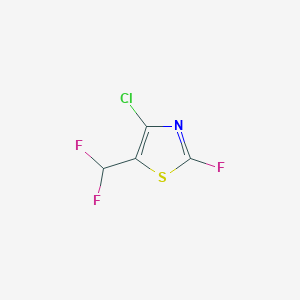
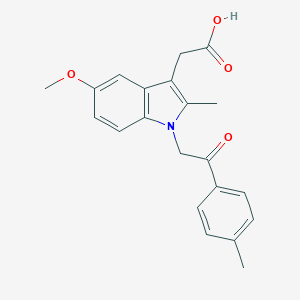
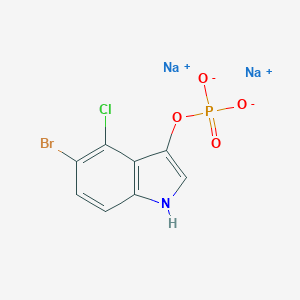
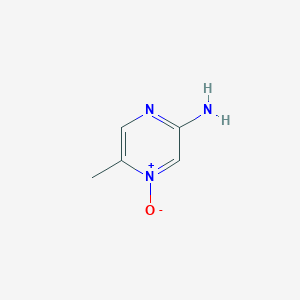
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
